molecular formula C19H27N3O5 B1313266 tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate CAS No. 288154-17-6

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate

Cat. No.: B1313266
CAS No.: 288154-17-6
M. Wt: 377.4 g/mol
InChI Key: FUDULMIGSCLWIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amino group, and a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of strong bases and acids, as well as various solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions can yield the free amine, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The piperidine ring provides structural stability and can interact with different enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • tert-Butyl 4-(benzyloxycarbonylamino)piperidine-1-carboxylate
  • tert-Butyl 4-carbamoylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate is unique due to its combination of functional groups, which provide both stability and reactivity. The presence of the benzyloxycarbonyl-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate (CAS No. 288154-17-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O5, with a molecular weight of 377.44 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders, showing promise as a therapeutic agent.
  • Cytotoxicity : In vitro studies demonstrate varying levels of cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotential effectiveness against Gram-positive bacteria
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
CytotoxicityVaries among different cancer cell lines

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on the antimicrobial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. This suggests potential use as an antibiotic or adjunct therapy in infections caused by these pathogens.
  • Enzyme Inhibition Studies :
    Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was dose-dependent, indicating a strong correlation between concentration and efficacy.
  • Cytotoxicity Assessment :
    In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at higher concentrations, leading to cell death. The mechanism was linked to the activation of caspases, which are crucial in the apoptotic pathway.

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDULMIGSCLWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443896
Record name TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-17-6
Record name TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution 4-(benzyloxycarbonylamino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1A, 2.0 g, 1.0 equivalent) in DME (0.5 M) was treated with NMM (1.0 equivalent) and IBCF (1.0 equivalent) at −15° C. After 10 min, aqueous ammonia (1.5 equivalents) was added. The reaction mixture was stirred at room temperature for 1.5 hr. The reaction was complete as determined by LCMS analysis and then partitioned between ethyl acetate and water. The organics were subsequently washed with brine, then dried over Na2SO4, filter, and the volatiles removed under reduced pressure. The residue was purified by crystallization from diethyl ether to afford the tert-butyl 4-(benzyloxycarbonylamino)-4-carbamoylpiperidine-1-carboxylate (1B, 70%).
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Synthesis routes and methods III

Procedure details

To a solution of 4-benzyloxycarbonylamino-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (2.09 g, 5.52 mmol) in DMF (10 mL) was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (1.27 g, 6.63 mmol), 1-hydroxy-7-azabenzotriazole (0.373 g, 2.76 mmol) and triethylamine (0.924 mL, 6.63 mmol), followed by ammonia (0.5 M in MeOH, 13.3 mL, 6.63 mmol). After 18 h the mixture was concentrated and the residue was partitioned between saturated aqueous NaHCO3 and ethyl acetate, the organic layer dried over MgSO4, and concentrated. The crude product was purified by silica gel chromatography, eluting with a gradient of 0 to 6% methanol:dichloromethane to give the title compound (0.43 g). MS: m/z=378.2 (M+1).
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Synthesis routes and methods IV

Procedure details

To a solution of 4-{[(benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.09 g, 5.52 mmol) in N,N-dimethylformamide (10 mL) were added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (1.27 g, 6.63 mmol), 1-hydroxybenzotriazole hydrate (0.37 g, 2.76 mmol) and triethylamine (0.92 mL, 6.63 mmol), followed by ammonia (0.5 M in dioxane; 13.3 mL, 6.63 mmol). After 18 h, saturated aqueous sodium bicarbonate was added and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→94% dichloromethane/methanol) to give the title compound (0.43 g). MS 378.2 (M+1).
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